molecular formula C16H15IN2O3S B245725 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

Cat. No. B245725
M. Wt: 442.3 g/mol
InChI Key: PVLOGJPBSFLYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether, also known as DIBOM, is a chemical compound that has been widely used in scientific research. This molecule is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in many cellular processes such as cell growth, proliferation, and survival.

Mechanism of Action

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether acts as a competitive inhibitor of PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream targets of PKB/Akt, leading to the inhibition of cell growth and survival. 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to be highly selective for PKB/Akt, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activation of PKB/Akt and its downstream targets such as mTOR and Bad. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to inhibit angiogenesis (the formation of new blood vessels) by blocking the activation of endothelial cells. These effects suggest that 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has potential as an anticancer and anti-angiogenic agent.

Advantages and Limitations for Lab Experiments

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for PKB/Akt, which allows for the specific inhibition of this signaling pathway. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. One potential application is the development of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and the development of strategies to minimize these effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and its downstream targets, as well as its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether involves several steps, including the reaction of 5,6-dimethyl-1H-benzimidazole with p-toluenesulfonyl chloride to form 5,6-dimethyl-1H-benzimidazole-2-sulfonyl chloride. This intermediate is then reacted with 4-iodophenol in the presence of potassium carbonate to give 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. The overall yield of this synthesis is around 50%.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been extensively used in scientific research as a tool to study the role of PKB/Akt in various biological processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been used to investigate the role of PKB/Akt in insulin signaling, immune response, and neuronal function.

properties

Molecular Formula

C16H15IN2O3S

Molecular Weight

442.3 g/mol

IUPAC Name

1-(5-iodo-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15IN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3

InChI Key

PVLOGJPBSFLYRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.